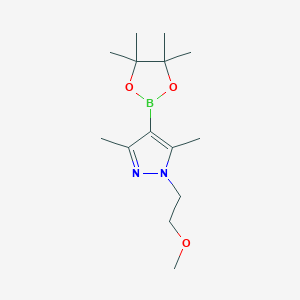
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride
Descripción general
Descripción
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride (MFIBH) is an organic compound that has been used in a variety of scientific research applications. MFIBH is a derivative of isonicotinate and contains a trifluorobenzyl group. It is a colorless crystalline solid that is soluble in water and other organic solvents. MFIBH is used in a wide range of scientific research applications, including biochemical, physiological, and analytical experiments.
Aplicaciones Científicas De Investigación
1. Chemical Properties and Crystal Structure
The compound Methyl 4-isonicotinamidobenzoate monohydrate, synthesized from reactions similar to those involving Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride, exhibits a planar structure with significant hydrogen bonding. This study contributes to understanding the chemical properties and crystal structures of related compounds (Zhang & Zhao, 2010).
2. Application in Photo-Oxidation Studies
Research involving O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, a related compound, has implications for the study of unsaturated 1,4-dicarbonyl products in photo-oxidation processes. This has environmental implications and contributes to understanding atmospheric chemistry (Alvarez et al., 2009).
3. Pest Management Applications
Methyl isonicotinate, closely related to Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride, is extensively studied as a non-pheromone semiochemical for thrips pest management. It has shown potential in enhancing trap capture and as a lure in combination with coloured sticky traps (Teulon et al., 2017).
4. Herbicidal Activity
Compounds like 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline demonstrate herbicidal activities, offering insights into the agricultural applications of similar compounds like Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride (Hwang et al., 2005).
Propiedades
IUPAC Name |
methyl 2-[(3,4,5-trifluorophenyl)methyl]pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2.ClH/c1-20-14(19)9-2-3-18-10(7-9)4-8-5-11(15)13(17)12(16)6-8;/h2-3,5-7H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIJDGFUCCKKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C(=C2)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)


![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)


![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)

![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)


